molecular formula C5H10N2O3 B6357126 N4-Methylasparagine, 95% CAS No. 757887-52-8

N4-Methylasparagine, 95%

Cat. No. B6357126
CAS RN: 757887-52-8
M. Wt: 146.14 g/mol
InChI Key: CFRMVEKWKKDNAH-UHFFFAOYSA-N
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Description

N4-Methylasparagine is an organic compound used in life sciences research . It is also known as N4-methyl-L-asparagine .

  • "Isolation and localization of N4-methylasparagine in phycobiliproteins from the cyanobacterium Mastigocladus laminosus" .
  • "Systematic Analysis and Accurate Identification of DNA N4-Methylcytosine Sites by Deep Learning" .
  • "Role of N6-methyladenosine methylation in glioma: recent insights and future directions" .

Scientific Research Applications

Ion Chromatographic Analysis in Plant Metabolism

A study by Jia et al. (2001) developed a reliable ion chromatographic method to determine the concentration of asparagine among other substances, to monitor changes in nitrogen metabolism in soybean plants under herbicide stress. This method accurately measures asparagine concentrations, a key substance for nitrogen storage and transport in plants. The research found that asparagine levels increased significantly in soybean stems, roots, and leaves when exposed to the herbicide metsulfuron-methyl, indicating a physiological response that could be used in agricultural practice to identify herbicide stress and to detect low-level residues of sulfonylurea herbicides in the soil (Jia et al., 2001).

Epigenetic Modification and Genomic Stability

DNA N4-methylcytosine (4mC), a crucial epigenetic modification, plays a significant role in various biological processes. Studies have focused on the accurate genome-wide identification of these sites to improve understanding of their biological functions and mechanisms. Machine learning-based approaches have been developed for the genome-wide detection of 4mC sites in multiple species, highlighting the importance of these modifications in DNA repair, expression, replication, and the maintenance of genomic stability. For example, Li et al. (2019) demonstrated that N4-cytosine DNA methylation contributes to the genomic stability of Deinococcus radiodurans, an organism known for its resistance to DNA-damaging agents (Li et al., 2019).

Development of Predictive Models for DNA Modifications

Advancements in computational biology have led to the development of predictive models for identifying DNA modifications, such as N4-methylcytosine sites. These models employ deep learning and machine learning algorithms to predict 4mC sites from DNA sequences, significantly improving the accuracy of predictions and providing insights into the genetic roles of 4mC modifications. For instance, Zeng and Liao (2020) introduced Deep4mcPred, a multi-layer deep learning-based predictive model that integrates residual network and recurrent neural network architectures to identify DNA N4-methylcytosine modifications effectively (Zeng & Liao, 2020).

Asparagine Synthetase and Plant Development

Research on the role of asparagine in plant development has uncovered that asparagine synthetase genes, such as OsASN1 in rice, are critical for the regulation of development and nitrogen transport. Luo et al. (2018) identified that mutations in the OsASN1 gene affected plant height, root length, and tiller number due to the decreased amount of asparagine, suggesting its involvement in tiller outgrowth and overall rice development (Luo et al., 2018).

Synthesis and Structural Analysis of N-Methyl Amino Acids

The synthesis and structural analysis of N-methyl amino acids, including N4-methylasparagine analogues, have been explored for their potential applications in peptide synthesis and the study of protein structures. Aurelio et al. (2003) presented strategies for the synthesis of N-methyl derivatives through 5-oxazolidinones, providing methods for incorporating these amino acids into polypeptides and improving the understanding of their role in natural products and biological processes (Aurelio et al., 2003).

properties

IUPAC Name

2-amino-4-(methylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c1-7-4(8)2-3(6)5(9)10/h3H,2,6H2,1H3,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRMVEKWKKDNAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7175-34-0
Record name L-Asparagine, N-methyl-
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7175-34-0
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